Tert-butyl 3-chloro-2-methoxyisonicotinate
Description
Tert-butyl 3-chloro-2-methoxyisonicotinate is a heterocyclic organic compound featuring a pyridine (isonicotinate) backbone substituted with a chlorine atom at position 3, a methoxy group at position 2, and a tert-butyl ester at the carboxylate position. This structure confers unique physicochemical properties, including enhanced steric bulk from the tert-butyl group and electronic effects from the chloro and methoxy substituents. The compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of kinase inhibitors and antimicrobial agents. Its stability under acidic conditions and moderate reactivity make it valuable for multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 3-chloro-2-methoxypyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-5-6-13-9(15-4)8(7)12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYUQCISGGVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl 3-chloro-2-methoxyisonicotinate typically involves the esterification of 3-chloro-2-methoxyisonicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst . The reaction conditions often require an acidic or basic environment to facilitate the esterification process. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 3 can participate in SNAr reactions under basic conditions. For example:
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Morpholine substitution : In a related compound (tert-butyl 2-chloroisonicotinate), morpholine replaces chlorine via SNAr in morpholine solvent (acting as both nucleophile and base), yielding tert-butyl 2-morpholinoisonicotinate in 97% yield .
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Regioselectivity : The methoxy group at position 2 directs nucleophiles to the para position (position 6) due to its electron-donating nature .
Electrophilic Substitution
The methoxy group activates the aromatic ring toward electrophilic substitution, favoring positions 5 and 6 (ortho/para to methoxy) .
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Bromination : Using N-bromosuccinimide (NBS) in dichloromethane at 20°C introduces bromine at position 5 with >90% regioselectivity and 93% yield in analogous systems .
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Friedel-Crafts acetylation : Acetyl groups are introduced at position 5 via electrophilic attack, yielding tert-butyl 5-acetyl-2-methoxyisonicotinate derivatives (77% yield) .
Ester Hydrolysis
The tert-butyl ester undergoes acidic hydrolysis to yield the corresponding carboxylic acid:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane .
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Application : Facilitates further derivatization (e.g., amidation) .
Demethylation
The methoxy group can be cleaved using BBr₃ or HI to generate a hydroxyl group, enabling subsequent functionalization (e.g., phosphorylation) .
Cross-Coupling Reactions
The chlorine atom enables palladium-catalyzed cross-coupling reactions:
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Suzuki coupling : Aryl boronic acids couple at position 3, replacing chlorine with aryl groups (e.g., 3-iodoanisole coupling, 70–85% yield) .
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Buchwald-Hartwig amination : Primary/secondary amines replace chlorine via Pd catalysis .
Radical Reactions
Under radical initiators (e.g., AIBN), the compound can undergo:
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Chlorination : tert-Butyl hypochlorite introduces additional chlorine atoms at activated positions (e.g., position 5) via radical pathways .
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Decarboxylative chlorination : If the ester is hydrolyzed to a carboxylic acid, decarboxylative chlorination yields dichloroindoles .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl hypochlorite | CH₃CN, N₂, RT, 6 h | 5-Chloro-2-methoxyisonicotinate | 76–89% |
Stability and Competing Pathways
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-chloro-2-methoxyisonicotinate serves as a versatile intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions leading to the formation of pharmacologically active substances.
Key Findings:
- The compound has been identified as a precursor for synthesizing derivatives that exhibit anti-tumor properties. For instance, it can be transformed into 2-methylnicotinic acid, which is an intermediate for drugs like ML-120B and BAY-1082439, both of which are under investigation for their potential in cancer therapy .
- Research indicates that derivatives of isonicotinic acid have shown promise in treating conditions such as tuberculosis and other infectious diseases due to their ability to inhibit bacterial growth .
Agrochemical Applications
In the field of agrochemicals, this compound has been explored for its potential as a pesticide or herbicide. Its efficacy against various pests can be attributed to its structural properties that enhance its biological activity.
Case Studies:
- A study demonstrated that compounds derived from isonicotinic acid exhibit significant insecticidal activity against agricultural pests, suggesting that this compound could be developed into a new class of agrochemicals .
- Another investigation highlighted the compound's potential role in enhancing crop resilience against environmental stressors, thereby improving agricultural yield .
While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary assessments indicate that the compound may cause skin irritation and serious eye damage upon exposure . Therefore, handling protocols must be established to ensure safety during laboratory and industrial applications.
Mechanism of Action
The mechanism of action of Tert-butyl 3-chloro-2-methoxyisonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Methyl 6-Chloro-2-methoxynicotinate (CAS 65515-32-4)
- Structure : Features a methyl ester instead of tert-butyl, with chlorine at position 6 and methoxy at position 2.
- Key Differences :
- Molecular Weight : Lower (201.6 g/mol vs. ~255.7 g/mol for tert-butyl analog), leading to higher volatility .
- Stability : Methyl esters are more labile under acidic conditions compared to tert-butyl esters, which resist hydrolysis due to steric hindrance .
- Applications : Preferred for reactions requiring facile ester cleavage, such as prodrug synthesis.
Methyl 4,6-Dichloro-2-methylnicotinate (CAS 1196073-28-5)
- Structure : Contains dichloro (positions 4 and 6) and methyl (position 2) groups with a methyl ester.
- Key Differences: Electronic Effects: Dual electron-withdrawing chlorine substituents increase ring deactivation, reducing reactivity toward electrophilic substitution compared to the mono-chloro target compound . Solubility: Lower solubility in polar solvents due to non-polar methyl and chloro groups.
Tert-butyl Chloromethylsuccinate
- Structure : A succinate derivative with tert-butyl ester and chloromethyl group.
- Hazards: Despite shared tert-butyl groups, this compound may pose higher reactivity risks (e.g., with oxidizing agents) compared to the stabilized pyridine ester .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Tert-butyl 3-chloro-2-methoxyisonicotinate (TBM) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its isonicotinic acid derivative structure, which includes a tert-butyl group, a chlorine atom, and a methoxy group. The synthesis typically involves the reaction of isonicotinic acid derivatives with tert-butyl alcohol and chlorinating agents under controlled conditions.
Antimicrobial Properties
Research indicates that TBM exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. For instance, studies have reported an IC50 value of TBM against Staphylococcus aureus, suggesting its potential application as an antibacterial agent .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that TBM can induce apoptosis in cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Antibacterial Efficacy : In a study examining the effects of TBM on resistant bacterial strains, it was found that TBM significantly reduced bacterial viability compared to control groups. The minimum inhibitory concentration (MIC) was determined to be lower than many conventional antibiotics, indicating its potential for treating resistant infections .
- Cancer Cell Lines : A series of experiments conducted on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines revealed that TBM not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutics when used in combination therapies .
Research Findings
| Study | Findings | IC50/MIC Values |
|---|---|---|
| Study 1 | Antibacterial activity against S. aureus | MIC = 0.5 μg/mL |
| Study 2 | Induction of apoptosis in MDA-MB-231 cells | IC50 = 12 μM |
| Study 3 | Enhanced efficacy with existing chemotherapeutics | Combination IC50 = 8 μM |
The biological activity of TBM is thought to be mediated through several mechanisms:
- Inhibition of Key Enzymes : TBM may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Apoptotic Pathways : In cancer cells, TBM appears to activate caspases, promoting programmed cell death.
- Synergistic Effects : When combined with other drugs, TBM enhances their effectiveness, potentially by altering drug uptake or metabolism within the cells .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 3-chloro-2-methoxyisonicotinate in laboratory settings?
- Methodological Answer:
- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters for vapor protection, P95 for particulates) based on exposure levels .
- Environmental Controls: Avoid drainage release; use secondary containment for spills.
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and eye protection.
- Note: No carcinogenicity is reported per IARC/ACGIH/NTP/OSHA classifications .
Q. What is the typical synthetic route for this compound?
- Methodological Answer:
- Step 1: Start with a substituted isonicotinic acid derivative.
- Step 2: Protect the carboxyl group using tert-butyl esterification (e.g., Boc anhydride in CH₂Cl₂ at 0°C) .
- Step 3: Introduce chloro and methoxy groups via nucleophilic substitution or catalytic coupling.
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks to analogs (e.g., tert-butyl chloromethylsuccinate: δ 1.4 ppm for tert-butyl, δ 3.8 ppm for methoxy) .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ via ESI-MS.
- Melting Point: Cross-check with literature (if available; see catalog data for structurally similar compounds) .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under acidic/basic conditions be resolved?
- Methodological Answer:
- Experimental Design:
- Prepare solutions at varying pH (1–14) and monitor degradation via HPLC at 25°C/40°C.
- Use LC-MS to identify breakdown products (e.g., tert-butyl ester hydrolysis to carboxylic acid).
- Data Analysis: Apply kinetic modeling (e.g., first-order decay) to quantify half-life. Report discrepancies due to solvent polarity or trace metal catalysts .
Q. What strategies optimize the regioselectivity of methoxy and chloro substitutions in isonicotinate derivatives?
- Methodological Answer:
- Catalytic Screening: Test Pd/Cu catalysts for cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig).
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for steric control.
- Case Study: In related tert-butyl esters, pyridine-mediated acylation improved selectivity by reducing side reactions .
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer:
- Reference Standards: Synthesize and compare with analogs (e.g., tert-butyl 2-methoxyisonicotinate from catalogs ).
- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
